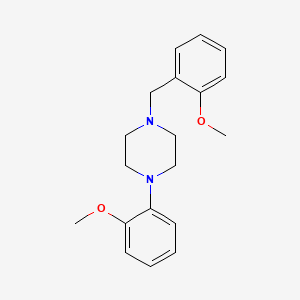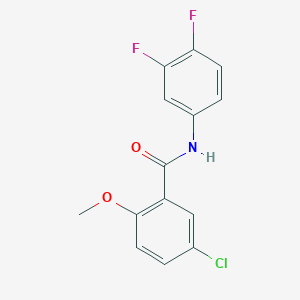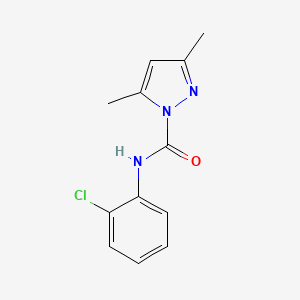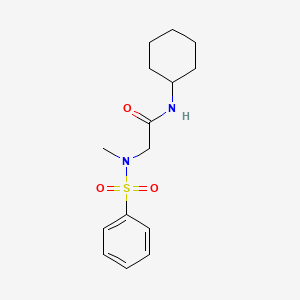![molecular formula C19H18ClNO3 B5887190 methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly known as GW501516 and is classified as a selective androgen receptor modulator (SARM). GW501516 has been found to have numerous potential applications in scientific research, particularly in the areas of metabolism, cardiovascular disease, and cancer.
Mecanismo De Acción
GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a transcription factor that plays a key role in regulating metabolism, particularly in skeletal muscle cells. Activation of PPARδ by GW501516 leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, resulting in improved metabolic function.
Biochemical and Physiological Effects
GW501516 has been found to have numerous biochemical and physiological effects. In addition to its effects on metabolism, studies have shown that GW501516 can improve cardiovascular function by reducing inflammation and oxidative stress. GW501516 has also been found to have potential anticancer properties, as it can inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of GW501516 for lab experiments is its high potency. Studies have shown that even low doses of GW501516 can have significant effects on gene expression and metabolic function. However, one of the limitations of GW501516 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Direcciones Futuras
There are numerous potential future directions for research on GW501516. One area of interest is the compound's effect on mitochondrial function, as studies have suggested that GW501516 may improve mitochondrial biogenesis and function. Another area of interest is the potential use of GW501516 as a performance-enhancing drug, particularly in the field of endurance sports. However, further research is needed to fully understand the safety and efficacy of GW501516 for these applications.
Métodos De Síntesis
The synthesis of GW501516 involves several steps, including the reaction of 4-chloro-3-methylphenol with ethyl bromide to form 2-(4-chloro-3-methylphenoxy)ethyl bromide. The resulting compound is then reacted with indole-3-carboxylic acid to form the final product, methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
GW501516 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the compound's effect on metabolism. Studies have shown that GW501516 can increase the expression of genes involved in fatty acid oxidation and improve glucose uptake in skeletal muscle cells. This suggests that GW501516 may have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-13-11-14(7-8-17(13)20)24-10-9-21-12-16(19(22)23-2)15-5-3-4-6-18(15)21/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIJPDSOQMWNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)




![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![3-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5887186.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)
